molecular formula C18H31NO B1656650 N,N-diethyl-5-(2,3,5-trimethylphenoxy)pentan-1-amine CAS No. 5361-20-6

N,N-diethyl-5-(2,3,5-trimethylphenoxy)pentan-1-amine

Cat. No.: B1656650
CAS No.: 5361-20-6
M. Wt: 277.4 g/mol
InChI Key: YQAYJGCJXWJIJX-UHFFFAOYSA-N
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Description

N,N-diethyl-5-(2,3,5-trimethylphenoxy)pentan-1-amine is an organic compound with the molecular formula C18H31NO It is characterized by the presence of a phenoxy group substituted with three methyl groups and a pentan-1-amine chain substituted with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-(2,3,5-trimethylphenoxy)pentan-1-amine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2,3,5-trimethylphenol, is reacted with an appropriate halogenated pentane derivative under basic conditions to form the phenoxy intermediate.

    Amine Substitution: The phenoxy intermediate is then subjected to nucleophilic substitution with diethylamine to yield the final product.

The reaction conditions generally involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-(2,3,5-trimethylphenoxy)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

N,N-diethyl-5-(2,3,5-trimethylphenoxy)pentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-(2,3,5-trimethylphenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and the amine functionality play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-(2,3,5-trimethylphenoxy)propan-1-amine
  • N,N-diethyl-4-(2,3,5-trimethylphenoxy)butan-1-amine
  • N,N-diethyl-6-(2,3,5-trimethylphenoxy)hexan-1-amine

Uniqueness

N,N-diethyl-5-(2,3,5-trimethylphenoxy)pentan-1-amine is unique due to its specific chain length and substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenoxy group and the length of the carbon chain can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

N,N-diethyl-5-(2,3,5-trimethylphenoxy)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO/c1-6-19(7-2)11-9-8-10-12-20-18-14-15(3)13-16(4)17(18)5/h13-14H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAYJGCJXWJIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=CC(=CC(=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367118
Record name N,N-diethyl-5-(2,3,5-trimethylphenoxy)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5361-20-6
Record name N,N-diethyl-5-(2,3,5-trimethylphenoxy)pentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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